![molecular formula C12H13ClN2O B2589738 3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol CAS No. 439106-94-2](/img/structure/B2589738.png)
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol
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Description
The compound “3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol” is a unique chemical with the linear formula C12H13O1N2Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves the reaction of 3-(4-chlorophenyl)propionic acid with lithium aluminium tetrahydride in tetrahydrofuran . The reaction is allowed to warm to room temperature and stirred overnight .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string ClC1=CC=C (C2=NNC (CCCO)=C2)C=C1 . The InChI key for this compound is LCSHOKGEMMNVDH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 457.3±35.0 °C at 760 mmHg, and a flash point of 230.4±25.9 °C . It has a molar refractivity of 64.0±0.3 cm3, and a molar volume of 185.0±3.0 cm3 . The compound is also characterized by a polar surface area of 49 Å2 and a polarizability of 25.4±0.5 10-24 cm3 .Scientific Research Applications
Synthesis and Structural Analysis
- The synthesis of closely related compounds, including their crystal structures and hydrogen bonding characteristics, has been a subject of study. For instance, Kumarasinghe et al. (2009) explored the synthesis and crystal structures of pyrazole derivatives, emphasizing the importance of X-ray analysis for unambiguous structure determination (Kumarasinghe, Hruby, & Nichol, 2009).
Antimicrobial and Anticancer Properties
- Many studies focus on the biological applications of these compounds, particularly their antimicrobial and anticancer activities. For example, Viji et al. (2020) investigated a compound's antimicrobial and anticancer properties through molecular docking and spectroscopic studies (Viji, Revathi, Balachandran, Babiyana, Narayana, & Salian, 2020).
Material Properties and Applications
- The properties of pyrazole derivatives, including their thermal and dielectric characteristics, have been examined, potentially suggesting their applicability in material science. Vyas et al. (2012) discussed the synthesis and characterization of pyrazole single crystals, providing insights into their stability and decomposition properties (Vyas, Akbari, Tala, Joshi, & Joshi, 2012).
Quantum Chemical Calculations
- Theoretical studies involving quantum chemical calculations have been conducted to understand the molecular structure and stability of these compounds. Sivakumar et al. (2021) performed a comprehensive vibrational study and molecular docking analysis of a pyrazole derivative, highlighting its antimicrobial potential (Sivakumar, Revathi, Balachandran, Narayana, Salian, Shanmugapriya, & Vanasundari, 2021).
Molecular Docking Studies
- Molecular docking studies are common in this research area, helping to predict the interaction of these compounds with various proteins and their potential biological activities. ShanaParveen et al. (2016) explored molecular docking to study the inhibitory activity of a pyrazole derivative against kinesin spindle protein (ShanaParveen, Al-Alshaikh, Panicker, El-Emam, Narayana, Saliyan, & Sarojini, 2016).
properties
IUPAC Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c13-10-5-3-9(4-6-10)12-8-11(14-15-12)2-1-7-16/h3-6,8,16H,1-2,7H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSHOKGEMMNVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)CCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(4-chlorophenyl)-1H-pyrazol-5-yl]propan-1-ol |
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